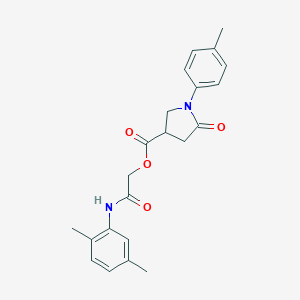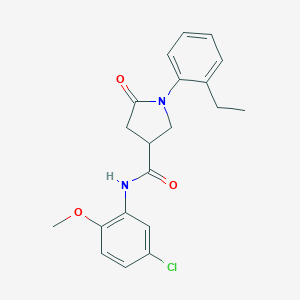
2-(2,5-Dimethylanilino)-2-oxoethyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,5-Dimethylanilino)-2-oxoethyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is commonly referred to as DMAPA-PMP and is a derivative of pyrrolidinecarboxylate.
作用機序
The mechanism of action of DMAPA-PMP is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in cell growth and proliferation. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, leading to their destruction. Additionally, DMAPA-PMP has been shown to disrupt bacterial cell membranes, leading to their death.
Biochemical and Physiological Effects:
DMAPA-PMP has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound has been shown to inhibit cell growth and induce apoptosis. In bacterial cells, DMAPA-PMP disrupts the cell membrane, leading to cell death. Additionally, this compound has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory disorders.
実験室実験の利点と制限
One of the main advantages of DMAPA-PMP is its potent antitumor activity, making it a promising candidate for the development of new cancer treatments. Additionally, this compound has a broad spectrum of antimicrobial activity, making it a potential treatment for a variety of infectious diseases. However, the synthesis of DMAPA-PMP is complex and requires careful handling and precise reaction conditions, which can be a limitation for lab experiments.
将来の方向性
There are several future directions for the study of DMAPA-PMP. One area of research is the development of new drugs based on the structure of this compound. Additionally, further studies are needed to fully understand the mechanism of action of DMAPA-PMP and its potential applications in the treatment of various diseases. Finally, research is needed to optimize the synthesis of this compound to improve its yield and purity.
合成法
DMAPA-PMP can be synthesized through a multi-step process that involves the reaction of 2,5-dimethylaniline with ethyl oxalyl chloride to form 2-(2,5-dimethylanilino) ethyl oxalate. This intermediate compound is then reacted with 4-methylbenzylamine to form the final product, DMAPA-PMP. The synthesis of this compound requires careful handling and precise reaction conditions to ensure a high yield and purity.
科学的研究の応用
DMAPA-PMP has been extensively studied for its potential applications in the field of medicine, particularly in the development of new drugs. This compound has been shown to exhibit potent antitumor activity and has been studied as a potential treatment for various types of cancer. Additionally, DMAPA-PMP has been shown to have antibacterial, antifungal, and antiviral properties, making it a promising candidate for the development of new antimicrobial agents.
特性
製品名 |
2-(2,5-Dimethylanilino)-2-oxoethyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate |
|---|---|
分子式 |
C22H24N2O4 |
分子量 |
380.4 g/mol |
IUPAC名 |
[2-(2,5-dimethylanilino)-2-oxoethyl] 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C22H24N2O4/c1-14-5-8-18(9-6-14)24-12-17(11-21(24)26)22(27)28-13-20(25)23-19-10-15(2)4-7-16(19)3/h4-10,17H,11-13H2,1-3H3,(H,23,25) |
InChIキー |
MNUYZLRIZVDOPR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)OCC(=O)NC3=C(C=CC(=C3)C)C |
正規SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)OCC(=O)NC3=C(C=CC(=C3)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Bromobenzyl 1-[4-(isopropoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B271166.png)









![Ethyl 4-({[1-(2-methoxyphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B271182.png)


